molecular formula C11H8N4OS B2849126 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1019186-92-5

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2849126
CAS No.: 1019186-92-5
M. Wt: 244.27
InChI Key: NRKXTKCQHOZNJP-UHFFFAOYSA-N
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Description

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the thioxo group and the fused ring structure can enhance its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-b]pyrimidin-8(7H)-one
  • 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyridin-8(7H)-one

Uniqueness

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific fused ring structure and the presence of both a phenyl group and a thioxo group. These structural features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

CAS No.

1019186-92-5

Molecular Formula

C11H8N4OS

Molecular Weight

244.27

IUPAC Name

7-phenyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C11H8N4OS/c16-10-9-12-13-11(17)15(9)7-6-14(10)8-4-2-1-3-5-8/h1-7H,(H,13,17)

InChI Key

NRKXTKCQHOZNJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CN3C(=NNC3=S)C2=O

solubility

not available

Origin of Product

United States

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